An In-depth Technical Guide to the Physicochemical Properties of Acetic Acid Tert-Butyl N-(2-carbamimidoylethyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of Acetic Acid Tert-Butyl N-(2-carbamimidoylethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate. This compound, a salt of a Boc-protected agmatine, is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to the prevalence of the guanidino moiety in biologically active molecules. This guide offers a detailed exploration of its chemical structure, properties, and stability, alongside practical, field-proven insights into its synthesis and analytical characterization. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.
Introduction
The guanidinium group is a key structural feature in a multitude of biologically significant molecules, including the amino acid arginine. Its high basicity and ability to participate in multiple hydrogen bonding interactions are fundamental to its role in molecular recognition and catalysis. The temporary protection of the guanidino group is a critical strategy in the multi-step synthesis of complex molecules and peptides. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and, in this context, for the guanidino function of agmatine, the decarboxylated product of arginine.
Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate is the acetate salt of Boc-protected agmatine. The formation of a salt can significantly influence the physicochemical properties of a compound, including its solubility, stability, and handling characteristics. This guide delves into the specifics of this particular salt, providing a robust resource for scientists working with this and related compounds.
Chemical Structure and Properties
The chemical structure of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate consists of the Boc-protected agmatine cation and the acetate anion. The positive charge is delocalized across the guanidinium group.
Diagram of the Chemical Structure
Caption: Chemical structure of the title compound.
Physicochemical Data
A summary of the known and estimated physicochemical properties of tert-butyl N-(2-carbamimidoylethyl)carbamate and its acetate salt is presented below. It is important to note that specific experimental data for the acetate salt is limited in the public domain.
| Property | Value (tert-Butyl N-(2-carbamimidoylethyl)carbamate) | Value (Acetic Acid Salt) | Source/Comment |
| Molecular Formula | C10H22N4O2 | C12H26N4O4 | Calculated |
| Molecular Weight | 230.31 g/mol | 290.36 g/mol | Calculated |
| Appearance | White to off-white solid (expected) | White to off-white solid (expected) | General observation for similar compounds |
| Melting Point | Not available | Not available | Data not found in literature |
| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | Expected for this class of compounds |
| Solubility | Soluble in water and polar organic solvents | Expected to have enhanced aqueous solubility | [1] |
| pKa (Guanidinium group) | ~12.5 (estimated for agmatine) | Not applicable (salt form) | [2] |
Synthesis and Purification
The synthesis of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate is typically achieved in a two-step process: first, the protection of the primary amine of agmatine with a Boc group, followed by salt formation with acetic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the title compound.
Experimental Protocol: Synthesis of Tert-Butyl N-(2-carbamimidoylethyl)carbamate
This protocol is adapted from established methods for the Boc-protection of amines.[3][4]
-
Dissolution of Agmatine Sulfate: In a round-bottom flask, dissolve agmatine sulfate in a suitable solvent system, such as a mixture of dioxane and water or an organic solvent like dimethylformamide (DMF).
-
Basification: Add a suitable base, such as sodium hydroxide or diisopropylethylamine (DIPEA), to neutralize the sulfate salt and deprotonate the primary amine, rendering it nucleophilic.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature or 0 °C to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-(2-carbamimidoylethyl)carbamate.
Experimental Protocol: Formation of the Acetate Salt
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Dissolution: Dissolve the purified tert-butyl N-(2-carbamimidoylethyl)carbamate in a suitable organic solvent, such as ethanol or ethyl acetate.
-
Addition of Acetic Acid: Add one equivalent of glacial acetic acid to the solution while stirring.
-
Precipitation/Crystallization: The acetate salt may precipitate out of the solution directly or after partial removal of the solvent under reduced pressure. Cooling the solution can aid in crystallization.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methylene groups of the ethyl chain, and the protons of the guanidinium and carbamate NH groups. The chemical shifts of the NH protons can be broad and may vary depending on the solvent and concentration.[5] The acetate methyl group will appear as a singlet around 1.9-2.1 ppm in deuterated solvents.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, and the central carbon of the guanidinium group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[7][8]
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the guanidinium and carbamate groups.
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carbamate.
-
C=N Stretching: A band in the region of 1600-1650 cm⁻¹ for the guanidinium C=N bond.
-
COO⁻ Stretching: Characteristic strong asymmetric and symmetric stretching vibrations for the carboxylate group of the acetate anion.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this salt. In positive ion mode, the spectrum will show a prominent peak corresponding to the protonated molecule of tert-butyl N-(2-carbamimidoylethyl)carbamate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
Stability and Handling
Stability of the Boc-Protected Guanidino Group
The Boc protecting group on the guanidino function is generally stable under basic and neutral conditions. However, it is susceptible to cleavage under acidic conditions.[3] The lability of the Boc group is a key feature that allows for its removal when desired during a synthetic sequence. Care should be taken to avoid prolonged exposure to strong acids if the protecting group is to be retained.
Handling and Storage
Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate should be stored in a well-sealed container in a cool, dry place. As with most amine salts, it may be hygroscopic and should be protected from moisture.
Conclusion
Acetic acid tert-butyl N-(2-carbamimidoylethyl)carbamate is a valuable building block in organic synthesis, particularly for the incorporation of a protected guanidino moiety. This guide has provided a detailed overview of its physicochemical properties, synthesis, and analytical characterization. While some experimental data for the acetate salt remains to be fully elucidated in the literature, the information presented here, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers. The provided protocols and characterization data will aid in the successful application of this compound in the development of novel therapeutics and other advanced materials.
References
-
Yang, Y. (2022). Regioisomer Formation with Agmatine Guanidino Group, Its Implications for Agmatine Peptide Cyclization, and Application of Bis-Boc-Agmatine. Organic Process Research & Development, 26(6), 1725–1732. [Link]
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FooDB. (2010, April 8). Showing Compound Agmatine (FDB008310). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199, Agmatine. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344. [Link]
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